Einecs 271-543-0
Description
Historical Context of Silica (B1680970) Functionalization for Chromatographic Applications
The journey of silica functionalization in chromatography began with the recognition of silica gel's potential as a versatile stationary phase. Initially used in its native form, primarily in normal-phase chromatography, the limitations imposed by its polar silanol (B1196071) groups became apparent silicycle.comchromatographyonline.com. The pivotal shift occurred with the development of chemically bonded phases, driven by the application of organosilanes. As early as the 1950s, organosilanes were used to modify filter paper for steroid separation chromatographyonline.com. By the 1970s, researchers like Locke predicted and demonstrated that organosilanes would revolutionize HPLC by enabling the creation of stable, chemically bonded stationary phases chromatographyonline.com. The introduction of the first commercial C18 bonded silica column by Waters Corporation in 1973 marked a significant milestone, establishing reversed-phase chromatography (RPC) as a dominant separation mode and paving the way for the development of numerous silica-based stationary phases with tailored hydrophobic and polar characteristics researchgate.netchromatographyonline.com.
Significance of Organosilane-Modified Silica in Advanced Separation Techniques
Organosilane-modified silica stationary phases are central to modern chromatographic separations, particularly in HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) researchgate.netsilicycle.com. The process involves reacting the silanol groups on the silica surface with organosilane compounds, forming robust siloxane (Si-O-Si) and silane (B1218182) (Si-C) covalent bonds veeprho.comgoogle.comresearchgate.net. This chemical bonding imparts several critical advantages:
Enhanced Chemical Stability: The Si-O-Si-C linkages are significantly more stable than the physically adsorbed layers found in earlier chromatographic materials, offering improved resistance to hydrolysis, especially at extreme pH values veeprho.comresearchgate.netnih.gov.
Controlled Surface Polarity: By selecting different organosilanes, the polarity of the silica surface can be precisely controlled, allowing for the creation of phases with varying degrees of hydrophobicity or hydrophilicity silicycle.comveeprho.com.
Reduced Silanol Activity: Many bonding chemistries and end-capping procedures are employed to minimize the number of residual silanol groups, thereby reducing non-specific interactions, improving peak shapes for basic and polar analytes, and enhancing reproducibility lcms.cznih.gov.
Tailored Selectivity: The nature of the bonded functional group dictates the primary retention mechanism (e.g., hydrophobic, π-π, hydrogen bonding), allowing for the development of phases with specific selectivities for complex mixtures nih.govsilicycle.comveeprho.comresearchgate.net.
These advancements have made organosilane-modified silica indispensable for a wide range of applications, including pharmaceutical analysis, environmental monitoring, food science, and proteomics researchgate.netsilicycle.comperkinelmer.com.
Classification and Nomenclature of Alkyl-Bonded Silica Materials
Octyl (C8) Functionalization within the Context of Alkyl Chain Lengths
Octyl (C8) functionalization represents a significant category within alkyl-bonded silica stationary phases. These phases feature an eight-carbon alkyl chain covalently bonded to the silica surface. The compound associated with EC Number 271-543-0 is identified as being related to "ZORBAX LP 100/40 C4" with CAS number 68584-80-5, and is described in the context of octyl (C8) functionalization silicycle.com. While the product name "C4" might suggest a butyl phase, the association with EC 271-543-0 and the mention of C8 functionalization in search result silicycle.com places it within the C8 category for the purpose of this discussion.
C8 phases offer a moderate level of hydrophobicity, falling between the less hydrophobic C4 (butyl) phases and the highly hydrophobic C18 (octadecyl) phases oup.comsepscience.comhawach.com. This intermediate hydrophobicity makes C8 columns particularly versatile. They provide shorter retention times and faster elution compared to C18 columns for many analytes, which can increase sample throughput sepscience.comhawach.comchromforum.org. Research indicates that C8 phases can also exhibit improved peak shapes for basic analytes, potentially due to reduced interactions with residual silanol groups or shorter analyte residence times on the stationary phase sepscience.comchromforum.org. The retention mechanism primarily involves hydrophobic interactions between the alkyl chains and the analytes, with the degree of interaction being directly related to the analyte's hydrophobicity and the phase's surface coverage oup.comtandfonline.com.
Table 1: Comparison of Alkyl-Bonded Silica Stationary Phases
| Feature | C4 (Butyl) Phase | C8 (Octyl) Phase | C18 (Octadecyl) Phase |
| Hydrophobicity | Low | Moderate | High |
| Retention | Shorter retention, elutes more polar compounds | Moderate retention, elutes moderately polar compounds | Longer retention, elutes non-polar compounds |
| Selectivity | Different selectivity, good for polar analytes | Intermediate selectivity | Strong hydrophobic selectivity |
| Peak Shape (Bases) | Can be prone to tailing if silanols are active | Generally better than C18 for bases, less tailing | Can show tailing for basic analytes, requires end-capping |
| Applications | Polar compounds, peptides, small molecules | Peptides, proteins, moderately hydrophobic compounds | Wide range of non-polar to moderately polar compounds |
| Research Findings | Less hydrophobic than C8/C18 oup.comsepscience.comhawach.com | Faster elution than C18 sepscience.comhawach.comchromforum.org | Stronger retention than C8 sepscience.comhawach.comchromforum.org |
Comparison with Other Alkyl Chains (e.g., C18, C4) in Retention Mechanisms
The choice between different alkyl-bonded silica phases hinges on their distinct retention mechanisms, largely dictated by the length of the bonded alkyl chain.
C8 vs. C18: C18 (octadecyl) phases, with their longer eighteen-carbon chains, offer significantly higher hydrophobicity and consequently stronger retention for non-polar analytes compared to C8 phases oup.comsepscience.comhawach.comchromforum.org. While C18 is often the default choice for general reversed-phase separations, C8 phases provide a valuable alternative when moderate retention is desired or when faster analysis times are paramount. Factors such as the density of bonding and the quality of end-capping can influence retention, sometimes leading to C8 phases exhibiting greater retention than poorly bonded C18 phases sepscience.comchromforum.org. Furthermore, C8 phases may offer advantages in terms of peak shape for basic compounds due to potentially reduced interactions with residual silanol groups sepscience.comchromforum.org.
C8 vs. C4: C4 (butyl) phases, possessing even shorter four-carbon chains, are less hydrophobic than C8. They are typically used for the separation of more polar compounds, peptides, and smaller molecules where the stronger hydrophobic interactions of C8 or C18 might lead to excessively long retention times or poor elution oup.comresearchgate.nethawach.comsigmaaldrich.comhplc.eu. The selectivity of C4 phases differs from C8 and C18, making them useful for complementary separations.
Table 2: Example of a C8 Stationary Phase: ZORBAX LP 100/40 C4 (EC 271-543-0)
| Property | Value/Description | Source |
| EC Number | 271-543-0 | silicycle.com |
| Associated Product | ZORBAX LP 100/40 C4 | silicycle.com |
| CAS Number | 68584-80-5 | silicycle.com |
| Functionalization | Octyl (C8) | silicycle.com |
| Particle Size | 40 µm | sigmaaldrich.com |
| Pore Size | 100 Å (average diameter) | sigmaaldrich.com |
| Operating pH | 2-8 | sigmaaldrich.com |
| Application | Food and beverages, reversed-phase separation | sigmaaldrich.com |
| Hydrophobicity | Moderate (compared to C18) | sepscience.comhawach.com |
| Retention | Moderate, elutes moderately polar compounds | sepscience.comhawach.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
chloro-dimethyl-octylsilane;dioxosilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClSi.O2Si/c1-4-5-6-7-8-9-10-12(2,3)11;1-3-2/h4-10H2,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMCIQRWRYDPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)Cl.O=[Si]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68584-80-5 | |
| Record name | Silane, chlorodimethyloctyl-, hydrolysis products with silica | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68584-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorodimethyloctyl-, hydrolysis products with silica | |
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| Record name | Silane, chlorodimethyloctyl-, hydrolysis products with silica | |
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| Record name | Silane, chlorodimethyloctyl-, hydrolysis products with silica | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Functionalization Strategies of Einecs 271 543 0
Precursor Silica (B1680970) Synthesis and Control of Morphological Characteristics
The controlled synthesis of silica precursors is foundational to achieving desired material properties. Various bottom-up approaches, starting from molecular or atomic levels, are employed to construct silica nanoparticles and structures.
Sol-Gel Processes for Spherical Silica Particle Formation
The sol-gel process is a widely utilized bottom-up technique for synthesizing silica nanoparticles, offering precise control over particle size, size distribution, and morphology. frontiersin.orgscispace.comrsc.org This method typically involves the hydrolysis and subsequent condensation of alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS), in a liquid medium. frontiersin.orgmdpi.com
The hydrolysis step, often catalyzed by acids or bases, converts the alkoxide into silanol (B1196071) groups (Si-OH) and alcohol by-products. frontiersin.org This is followed by a condensation reaction where silanol groups react with each other or with remaining alkoxide groups to form siloxane bonds (Si-O-Si), leading to the formation of a colloidal suspension (sol) that eventually transforms into a gel network. frontiersin.orgresearchgate.net
The Stöber method, a notable variation of the sol-gel process, is particularly effective for producing monodisperse spherical silica nanoparticles. frontiersin.orgrsc.org This technique commonly employs ammonia (B1221849) as a catalyst, an alcohol as a reaction medium, and TEOS as the precursor. frontiersin.org By carefully controlling reaction parameters such as the precursor-to-water ratio, catalyst concentration, and solvent, spherical silica particles with diameters ranging from tens to hundreds of nanometers can be achieved. frontiersin.orgscispace.com
Table 1: Sol-Gel Synthesis Parameters and Resulting Silica Particle Characteristics (Illustrative)
| Parameter | Typical Range/Value | Effect on Particle Morphology |
| Precursor | TEOS, TMOS | Influences hydrolysis/condensation rates; purity affects product |
| Catalyst | Ammonia (base), Acid | Base catalysis (e.g., ammonia) favors spherical growth |
| Solvent | Ethanol, Water | Affects precursor solubility and reaction kinetics |
| Water:Alkoxide Ratio | Varies | Higher ratio increases hydrolysis rate |
| Catalyst Concentration | Varies | Higher concentration accelerates condensation, smaller particles |
| Temperature | Ambient to moderate | Affects reaction rates; influences particle size and aggregation |
| Resulting Particle Size | 50 nm - 2000 nm | Tunable by reaction conditions |
| Morphology | Spherical, Monodisperse | Achieved through controlled nucleation and growth (e.g., Stöber) |
Templating Methods for Mesoporous Silica Structures
To create materials with ordered mesoporosity (pores typically between 2 and 50 nm), templating methods are employed in conjunction with the sol-gel process. researchgate.netnih.govrsc.org These methods utilize structure-directing agents (SDAs), commonly surfactants or block copolymers, which self-assemble into ordered structures (e.g., micelles, liquid crystals) that serve as templates around which the silica network forms. researchgate.netnih.gov
Common templating agents include cationic surfactants like cetyltrimethylammonium bromide (CTAB) and non-ionic block copolymers such as Pluronic P123 or F127. researchgate.netnih.govresearchgate.net In a typical process, these templates are mixed with silica precursors under specific pH conditions (often basic or neutral for anionic surfactants, or acidic for cationic surfactants). researchgate.netnih.gov The silica precursors condense around the self-assembled template structures. After the silica framework is formed, the organic template is removed, usually by calcination at high temperatures (e.g., >500 °C) or by solvent extraction, leaving behind a porous silica network. nih.gov
Hybrid templating strategies, combining different agents like gels and surfactants, have also been developed to control both the mesoporous structure and the macroscopic shape of the silica material. researchgate.net Additionally, hard templating methods use pre-formed structures (e.g., nanoparticles, nanotubes) as sacrificial templates, around which silica is deposited, followed by removal of the core template. researchgate.net
Table 2: Templating Agents and Resulting Mesoporous Silica Characteristics (Illustrative)
| Templating Agent Type | Examples | Typical Pore Structure | Pore Size Range (nm) | Surface Area (m²/g) | Notes |
| Cationic Surfactants | CTAB | Hexagonal (MCM-41) | 2-5 | 800-1200 | Synthesized under basic conditions |
| Non-ionic Block Copolymers | Pluronic P123, F127 | Cubic, Hexagonal | 5-10 | 700-1000 | Versatile, can yield various pore structures |
| Anionic Surfactants | Sodium dodecyl sulfate | Various | Varies | Varies | Less common for ordered mesoporous silica, often requires neutral pH |
Hybrid Silica Material Synthesis and Functionalization Pathways
Hybrid silica materials incorporate organic components within the inorganic silica framework, offering a synergistic combination of properties. researchgate.net These materials can be synthesized through various pathways, including co-condensation and post-grafting.
Co-condensation involves simultaneously reacting silica precursors (e.g., TEOS) with organosilane precursors that contain organic functional groups (e.g., aminopropyltrimethoxysilane - APTMS). researchgate.net This method integrates the organic moiety directly into the silica network during the sol-gel process, creating organically modified silica (ORMOSILs) or periodic mesoporous organosilicas (PMOs) if templating is used. nih.gov The type and concentration of the organosilane precursor dictate the nature and density of the organic functionalization.
Post-grafting involves synthesizing a silica material first and then chemically modifying its surface by reacting it with functional organosilanes. researchgate.net This approach allows for precise control over surface functionalization after the silica structure has been established. For instance, silica nanoparticles can be functionalized with amino groups via APTMS, and these amino groups can then serve as anchoring points for further chemical modifications with other organic molecules. researchgate.net
Surface Derivatization with Chlorodimethyloctylsilane
Surface derivatization, or silanization, is a critical step to modify the surface properties of silica materials, often to impart hydrophobicity, alter surface reactivity, or prepare them for specific applications. Chlorodimethyloctylsilane is a common reagent used for this purpose.
Reaction Mechanisms of Silanization with Silanol Groups
The surface of silica materials is rich in silanol groups (Si-OH), which are reactive sites for silanization. frontiersin.org Chlorodimethyloctylsilane, RSiCl(CH₃)₂, where R is an octyl group, reacts with these silanol groups through a nucleophilic substitution mechanism. frontiersin.orgresearchgate.net
The reaction proceeds as follows:
Protonation of Silanol: In the presence of a protic solvent or acidic conditions, the silanol group can become protonated, making the oxygen atom more nucleophilic.
Nucleophilic Attack: The oxygen atom of the silanol group attacks the silicon atom of the chlorodimethyloctylsilane.
Chloride Displacement: The chlorine atom, being a good leaving group, is displaced, forming a covalent siloxane bond (Si-O-Si) between the silica surface and the octylsilyl group. Hydrogen chloride (HCl) is released as a by-product.
This reaction effectively replaces the polar silanol groups with hydrophobic octyl chains, rendering the silica surface more nonpolar and water-repellent. researchgate.net
End-Capping Procedures and Their Role in Stationary Phase Development
Silica surfaces are inherently rich in silanol groups (Si-OH), which can lead to undesirable interactions with basic analytes, causing peak tailing and reduced chromatographic performance researchgate.netoup.comchromatographyonline.com. End-capping is a critical post-synthesis modification process designed to mitigate these silanol-related issues. This procedure involves reacting the remaining, accessible silanol groups on the silica surface with silylating agents, typically smaller silanes with minimal steric hindrance. Common reagents used for end-capping include trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) researchgate.netsjsu.edu.
The process generally follows the initial bonding of the primary stationary phase ligand (e.g., C18, C8) to the silica surface. Even after this primary derivatization, a significant number of silanol groups may remain unreacted due to steric hindrance imposed by the bulkier ligands oup.comchromatographyonline.com. End-capping aims to react with these residual silanols, effectively "capping" them. This leads to a more hydrophobic surface and reduces the stationary phase's affinity for polar or basic compounds, thereby improving peak shape and reproducibility for a broader range of analytes researchgate.netchromtech.com. Despite aggressive bonding and end-capping conditions, it is common for a substantial fraction of the original silanol species to persist on the surface chromatographyonline.com. The effectiveness of end-capping is often confirmed using techniques like Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy researchgate.netsjsu.edu.
Post-Synthetic Modifications and Regeneration Techniques
Beyond initial synthesis and end-capping, post-synthetic modifications and regeneration techniques are vital for maintaining and enhancing the performance and longevity of silica-based stationary phases. These processes address column degradation, fouling, and the need to restore chromatographic properties over time.
On-Line Derivatization Approaches for Column Regeneration
Column regeneration is crucial for extending the operational life of HPLC columns, particularly when they become fouled or their performance degrades. On-line derivatization offers a method to re-establish or improve the stationary phase's characteristics. For instance, a rapid, on-line procedure can involve re-derivatizing the silica support with a silane (B1218182) reagent, such as an octylsilane (B1236092), to create a mixed C8/C18 bonded phase taylorfrancis.com. This process can help to restore the hydrophobic nature of the stationary phase and mask any remaining active silanol sites that may have become exposed or reactive due to mobile phase conditions. While effective, the gradual dissolution of the silica matrix over extended use can eventually render further regeneration impractical taylorfrancis.com.
Thermal Pretreatment of Silica for Surface Activity Modulation
Thermal pretreatment of silica particles before or during the functionalization process can significantly alter the surface chemistry, influencing subsequent derivatization and chromatographic behavior appliedmineralogy.comresearchgate.netnih.govnih.gov. Heating silica at elevated temperatures, typically ranging from 400 °C to over 1000 °C, can lead to the removal of adsorbed water and the dehydration of surface silanol groups appliedmineralogy.comnih.gov. This process can modulate the density and type of silanol groups available for reaction.
Research indicates that increasing thermal pretreatment temperature can lead to a greater degree of silylation in subsequent steps. For example, pretreatment at 1100 °C has been shown to maximize the exposure of isolated silanols, which are highly active for silylation reactions appliedmineralogy.com. Furthermore, thermal pretreatment can improve the chemical stability of the silica matrix, allowing for functionalization under more aggressive conditions and potentially enabling the use of stationary phases at higher temperatures with improved column longevity researchgate.netnih.gov.
Table 1: Effect of Thermal Pretreatment Temperature on Diatomaceous Silica Weight Loss This table illustrates the impact of thermal treatment on silica, showing the percentage of weight loss, which correlates with the removal of adsorbed and bound water and changes in silanol structure.
| Pretreatment Temperature (°C) | Weight Loss (wt. %) |
| 200 | 4.12 |
| 400 | 4.88 |
| 600 | 6.04 |
| 800 | 6.94 |
| 1000 | 7.14 |
| 1100 | 7.24 |
Data derived from thermal pretreatment experiments appliedmineralogy.com.
Multi-Functionalization and Composite Formation (e.g., metal oxide modification)
Multi-functionalization and the creation of composite materials represent advanced strategies to imbue stationary phases with tailored properties, moving beyond simple alkyl chain modifications. Incorporating different chemical functionalities or combining silica with other materials, such as metal oxides, can create phases with mixed-mode separation capabilities, enhanced selectivity, or unique physical properties nih.govmdpi.comresearchgate.netrsc.org.
For instance, metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) can be synthesized and then attached to or integrated with silica supports or other matrices like carbon nanotubes to form composite materials nih.govmdpi.comresearchgate.net. This approach can leverage the inherent properties of both silica and the metal oxide, such as the surface area and chemical reactivity of silica combined with the magnetic, catalytic, or specific adsorption properties of metal oxides nih.govresearchgate.netrsc.org. Such composite phases can offer novel selectivities for complex separations or enable specific applications like magnetic separation or enhanced detection capabilities. The modification of metal oxide surfaces with silane coupling agents is a common method to achieve stable functionalization and integration into composite structures researchgate.net.
Compound List
Silica: A fundamental material used as the support for many chromatographic stationary phases.
Trimethylchlorosilane (TMCS): A common silylating agent used in end-capping procedures.
Hexamethyldisilazane (HMDS): Another silylating agent frequently employed for end-capping.
Octylsilane: Used in the re-derivatization of silica for column regeneration, creating C8 phases.
Octadecylsilane: Used to create C18 phases, the most common reversed-phase stationary phase.
Metal Oxides (e.g., Iron Oxide, Titanium Dioxide): Used in the formation of composite stationary phases to impart multi-functional properties.
Advanced Characterization of Functionalized Silica Architectures
Spectroscopic Techniques for Surface Chemistry Elucidation
Spectroscopic methods are indispensable for probing the chemical environment and confirming the presence and nature of functional groups grafted onto silica (B1680970) surfaces.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si CP-MAS NMR)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful tool for investigating the silicon environment within silica and the success of silane (B1218182) functionalization. Unmodified silica surfaces exhibit characteristic signals corresponding to siloxane network silicon atoms (Q4 species) and silanol (B1196071) groups (Q3 species) fu-berlin.deresearchgate.netnih.gov. Upon silane grafting, new signals, often designated as T species (e.g., T2, T3), appear, indicating the silicon atom of the grafted silane bonded to the silica surface via Si-O-Si linkages researchgate.netmdpi.comopen.ac.uk. The presence and intensity of these T species confirm the attachment of the organosilane. Furthermore, 13C CP-MAS NMR can identify the organic moieties attached to the silica surface, providing detailed structural information about the functionalization mdpi.com.
| Sample Type | NMR Technique | Key Signals (ppm) | Interpretation | Citation(s) |
| Unmodified Silica | 29Si CP-MAS NMR | Q3 ( | Presence of silanol groups (Q3) and siloxane network (Q4) | fu-berlin.deresearchgate.netnih.gov |
| Silane-functionalized | 29Si CP-MAS NMR | T2 ( | Confirmation of grafted silane species (T-species) | researchgate.netmdpi.comopen.ac.uk |
| PDMS-grafted silica | 13C CP-MAS NMR | ~-1.5 ppm (methyl groups) | Identification of polydimethylsiloxane (B3030410) (PDMS) functionalization | mdpi.com |
| Functionalized Silica | 29Si CP-MAS NMR | Changes in Q3/Q4 ratio | Indication of silanol group capping by silanes | fu-berlin.de |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface State
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and chemical state information of the outermost surface layers. It is instrumental in confirming the presence of elements introduced by silane functionalization, such as carbon, sulfur, or nitrogen, and assessing their bonding environments nih.govmdpi.comthieme-connect.comrsc.orgkoreascience.krulisboa.ptmdpi.com. For instance, the detection of sulfur peaks (S 2p) at characteristic binding energies (e.g., ~163.95 eV for thiols) confirms the successful grafting of sulfur-containing silanes mdpi.comthieme-connect.com. XPS analysis of the Si 2p or Si 1s core levels can differentiate between Si-O bonds within the silica framework and Si-C or Si-heteroatom bonds formed by the silane attachment, thereby providing insight into the nature of the surface modification mdpi.comkoreascience.krnih.gov. Elemental ratios, such as C/Si or S/Si, derived from XPS spectra, offer a quantitative measure of the surface coverage by the functionalizing agent nih.govrsc.org.
| Sample Type | XPS Element/Peak | Binding Energy (eV) | Interpretation | Citation(s) |
| Silane-functionalized | C 1s | ~284-285 | Aliphatic carbon from organic functional groups | nih.govthieme-connect.com |
| Si69-modified silica | S 2p | ~163.95 | Presence of sulfur from the Si69 coupling agent | mdpi.com |
| Silane-functionalized | Si 2p | ~103.28 | Si-O bonds within the silica network | mdpi.comkoreascience.kr |
| Silane-functionalized | Si 2p | ~105.65 | Si-C bonds indicating attachment of the silane to the silica surface | koreascience.kr |
| UV-treated MTS-silica | S 2p | ~163.95 to ~168 | Shift indicates oxidation of sulfur (e.g., to sulfonate) | nih.gov |
| Functionalized Silica | Elemental Ratios | C/Si, S/Si | Quantitative measure of surface coverage by the functionalizing agent | nih.govrsc.org |
Infrared (IR) Spectroscopy (e.g., DRIFTS, FTIR) for Bond Confirmation
Infrared (IR) spectroscopy, including Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Fourier Transform Infrared (FTIR), is vital for identifying functional groups and confirming the chemical bonds formed during silica functionalization. Unmodified silica surfaces show characteristic absorption bands for Si-O-Si stretching vibrations (around 1080-1100 cm⁻¹) and Si-OH stretching and bending modes (around 3740 cm⁻¹ for isolated silanols and broad bands near 3400 cm⁻¹ for hydrogen-bonded silanols) mdpi.comresearchgate.netcambridge.org. Successful silane modification is evidenced by the appearance of new absorption bands corresponding to the organic functional groups of the silane, such as C-H stretching vibrations (2800-3000 cm⁻¹) for alkyl chains thieme-connect.comkompozit.org.trajol.info. Specific functional groups, like the S-H stretch in mercaptopropyl silanes (~2560-2580 cm⁻¹), can also be detected thieme-connect.comrsc.org. Changes in the intensity of Si-OH bands can indicate the extent of reaction between silanol groups and the silane cambridge.org.
| Sample Type | IR Technique | Key Bands (cm⁻¹) | Interpretation | Citation(s) |
| Unmodified Silica | FTIR/DRIFTS | ~1080-1100 | Si-O-Si stretching (siloxane network) | mdpi.comresearchgate.netcambridge.org |
| Unmodified Silica | FTIR/DRIFTS | ~3740 | Si-OH stretching (isolated silanols) | researchgate.netcambridge.org |
| Silane-functionalized | FTIR/DRIFTS | ~2800-3000 | C-H stretching (alkyl chains of silane) | thieme-connect.comkompozit.org.trajol.info |
| Mercaptopropyl-silica | FTIR/DRIFTS | ~2560-2580 | -SH stretching (thiol group) | thieme-connect.comrsc.org |
| Silane-functionalized | FTIR/DRIFTS | ~3400 (broad) | Hydrogen-bonded Si-OH groups (intensity may decrease upon functionalization) | researchgate.netkompozit.org.tr |
| MPTES + OC treated silica | DRIFTS | ~2580 (disappeared) | Disappearance of -SH band, indicating thioester formation (blocked mercapto silane) | thieme-connect.com |
Chromatographic Probing and Performance Evaluation
Chromatographic techniques are essential for evaluating the practical performance of functionalized silica materials, particularly when used as stationary phases in liquid chromatography.
Retention Factor Analysis in Relation to Surface Properties
The retention factor (k') quantifies the interaction of an analyte with the stationary phase relative to its elution in the mobile phase, providing direct insight into the surface properties imparted by functionalization vscht.cz. Silane modifications significantly alter the surface chemistry, influencing analyte retention. For instance, the introduction of hydrophobic alkyl chains (e.g., C18) onto silica increases retention factors for non-polar analytes in reversed-phase chromatography (RPC) due to enhanced hydrophobic interactions lcms.czphenomenex.commdpi.com. Conversely, the incorporation of polar functional groups can lead to increased retention of polar analytes in hydrophilic interaction liquid chromatography (HILIC) rsc.orgdiva-portal.orgresearchgate.net. The density and nature of the grafted silane, as well as mobile phase conditions such as pH, critically affect retention behavior by modulating interactions with the stationary phase surface lcms.czphenomenex.comchimicatechnoacta.ru.
| Analyte Class | Mobile Phase Conditions | Stationary Phase Type (Silane-modified silica) | Retention Factor (k') Trend | Related Surface Property | Citation(s) |
| Non-polar | RPC (e.g., Acetonitrile (B52724)/Water) | C18-silica | Increased | Hydrophobicity | lcms.czphenomenex.commdpi.com |
| Polar | HILIC (e.g., Acetonitrile/Water with salt) | Polar-functionalized silica | Increased | Hydrophilicity/Polarity | rsc.orgdiva-portal.orgresearchgate.net |
| Basic analytes | RPC (Low pH) | Silica with positive charge (modified) | Enhanced | Reduced silanol interaction | lcms.czphenomenex.com |
| Basic analytes | RPC (High pH) | Hybrid silica (high pH stable) | Enhanced | Increased hydrophobicity | lcms.czphenomenex.com |
| Anions (Cl⁻, SO₄²⁻) | Ion Exchange Chromatography (pH 3.5-6.5) | Imidazolium-functionalized silica | Measured retention factors | Ion exchange capacity | chimicatechnoacta.ru |
Assessment of Peak Shape Characteristics (e.g., tailing, asymmetry)
Peak shape is a critical indicator of the quality of separation and the homogeneity of the stationary phase. Poor peak shapes, such as tailing, often arise from non-specific interactions between analytes and residual active sites on the silica surface, particularly residual silanol groups interacting with basic analytes lcms.czphenomenex.comchromatographyonline.com. Silane modifications, especially through end-capping or cross-linking strategies, aim to minimize these interactions, thereby reducing peak tailing and improving peak symmetry lcms.czphenomenex.com. Surface modifications that introduce controlled surface charges or enhance the uniformity of the functional layer contribute to more symmetrical peaks, with ideal chromatographic peaks exhibiting tailing factors (Tf) and asymmetry factors (As) close to 1 lcms.czphenomenex.comchromatographyonline.com. Degradation of the stationary phase due to harsh mobile phase conditions can also lead to distorted peak shapes chromatographyonline.com.
| Analyte Type | Stationary Phase Modification Strategy | Observed Peak Shape Characteristic | Implication for Surface Property | Citation(s) |
| Basic | Traditional C18 (without end-capping) | Tailing | Interaction with residual silanol groups on silica surface. | lcms.czphenomenex.comchromatographyonline.com |
| Basic | C18 with end-capping or cross-linking | Improved (less tailing) | Reduced interaction with residual silanols. | lcms.czphenomenex.com |
| Basic | Silica with residual positive charge on surface | Good peak shape | Electrostatic repulsion between positively charged surface and basic analyte. | lcms.czphenomenex.com |
| General | Homogeneous silane coverage, stable bonding | Symmetrical peaks (Tf ≈ 1, As ≈ 1) | Uniform surface chemistry, minimized non-specific interactions. | mdpi.comchromatographyonline.com |
| General | Column degradation (e.g., extreme pH/temp) | Distorted peaks (tailing/fronting) | Loss of stationary phase integrity, altered surface chemistry. | chromatographyonline.com |
Selectivity Profiling with Diverse Analytes (neutral, acidic, basic compounds)
The ability of functionalized silica architectures to selectively interact with specific analytes is a critical aspect of their application. While detailed studies on selectivity profiling with a wide range of neutral, acidic, and basic organic compounds are not extensively detailed in the provided literature snippets, research indicates that surface functionalization plays a crucial role in determining adsorption and interaction behavior.
For instance, studies on mesoporous silica nanoparticles (MSNs) have shown that different functional groups impart distinct properties. Aminopropyl-MSNs exhibit positive zeta potential values, while carboxypropyl-MSNs display negative zeta potential values, and cyanopropyl-MSNs are neutral frontiersin.org. These variations in surface charge and chemical functionality influence how the nanoparticles interact with various molecules, including drugs, affecting their loading and release profiles frontiersin.orgnih.govresearchgate.net. In the context of adsorption, sulfhydryl-functionalized mesoporous silica nanoparticles have demonstrated good selectivity for Cadmium ions (Cd2+) over other heavy metals like Lead (Pb2+) and Chromium (Cr2+) scirp.org. Similarly, functionalized mesoporous silica (KIT-6) supports have been engineered for the selective extraction of Rare Earth Elements (REEs), with selectivity influenced by the nature and grafting procedure of the ligand acs.org.
Microscopic and Structural Analysis
Understanding the physical structure and surface characteristics of functionalized silica is paramount for predicting and optimizing their performance.
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface morphology and particle size of silica-based materials. SEM analyses of various functionalized silica nanoparticles reveal a consistent spherical morphology with a narrow size distribution. For example, mesoporous silica nanoparticles (MSNs) have been observed to have particle sizes around 200 nm, while amino-functionalized MSNs (A-MSNs) are typically around 150 nm nih.gov. Other studies report spherical silica particles with sizes ranging from 0.3–0.5 µm mdpi.com, approximately 100 nm cetjournal.it, and up to 500 nm researchgate.net, depending on the synthesis method and functionalization. SEM also provides insights into surface features, such as the hierarchical microstructure and surface roughness resulting from successful silane grafting cetjournal.it.
Porosimetry and Surface Area Determination for Textural Properties
Nitrogen adsorption-desorption porosimetry, often analyzed using the Brunauer-Emmett-Teller (BET) method, is employed to quantify textural properties such as specific surface area, pore volume, and pore size distribution. Mesoporous silica materials typically exhibit Type IV nitrogen adsorption isotherms, characteristic of materials with parallel cylindrical pores nih.gov.
The specific surface area of functionalized silica nanoparticles can vary significantly based on the synthesis and functionalization methods. For instance, some MSNs have reported specific surface areas as high as 1300 m²/g with a pore volume of 0.99 cm³/g frontiersin.org. Other studies report values around 926 m²/g for sulfhydryl-functionalized MSNs scirp.org, and surface areas around 978.66 m²/g (with a pore size of 3.8 nm) or 1108.04 m²/g (with a pore size of 3.6 nm) for different silica structures frontiersin.org. Functionalization, such as the introduction of amino groups, can lead to a slight decrease in surface area and pore diameter compared to bare silica nanoparticles, which is often attributed to changes in pore wall thickness nih.gov. The pore size distribution is typically determined using methods like the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) methods, often revealing pore sizes in the range of 2-30 nm for mesoporous silica mdpi.com.
Table 1: Textural Properties of Functionalized Silica Nanoparticles (Representative Data)
| Sample Type / Functionalization | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |
| Bare MSN | ~1000-1300 | ~0.9-1.0 | ~3.5-4.0 | frontiersin.orgnih.gov |
| Amino-functionalized MSN (A-MSN) | Slightly lower than bare MSN | Slightly lower than bare MSN | Similar to bare MSN | nih.gov |
| Sulfhydryl-functionalized MSN | ~926 | Not specified | Not specified | scirp.org |
| Functionalized Silica (F127) | Up to 1300 | Up to 0.99 | Not specified | frontiersin.org |
| MCM-41 | ~978.66 | Not specified | ~3.8 | frontiersin.org |
| MCM-48 | ~1108.04 | Not specified | ~3.6 | frontiersin.org |
Note: Data presented are representative values extracted from different studies and may vary based on specific synthesis conditions and functionalization strategies.
Zeta Potential Measurements for Surface Charge Properties
Zeta potential measurements are crucial for characterizing the surface charge of nanoparticles, which directly influences their colloidal stability, aggregation behavior, and interactions with biological environments or other charged species. Functionalization significantly alters the zeta potential.
Bare mesoporous silica nanoparticles (MSNs) typically exhibit negative zeta potential values in aqueous suspensions, often around -40 to -48 mV nih.govmdpi.com. Upon functionalization with amino groups (e.g., aminopropyl-MSNs), the surface becomes positively charged, with zeta potential values reported as positive frontiersin.orgnih.gov. Conversely, carboxypropyl-functionalized MSNs show negative zeta potentials frontiersin.org. The magnitude of the zeta potential is also pH-dependent. For instance, amino-functionalized MSNs (A-MSNs) showed a zeta potential of 9.37 mV at pH 7.4, while bare MSNs displayed -3.98 mV at pH 5.4 and -17.21 mV at pH 7.4 nih.gov. A high absolute zeta potential value (e.g., >25-30 mV) generally indicates good colloidal stability due to strong electrostatic repulsion between particles mdpi.commdpi.com. Silane modification can also reduce the magnitude of the zeta potential, for example, from -43 mV to -33 mV nih.gov.
Table 2: Zeta Potential of Functionalized Silica Nanoparticles
| Sample Type / Functionalization | Zeta Potential (mV) | pH | Notes | Reference |
| Bare MSN | -43 ± 3 | Water | Untreated particles | nih.gov |
| Bare MSN | -48 ± 2 | Water | Untreated particles (larger size) | nih.gov |
| Silane-treated Silica | -33 ± 3 | Water | Treated particles | nih.gov |
| Silane-treated Silica | -32 ± 3 | Water | Treated particles (larger size) | nih.gov |
| Amino-functionalized MSN (A-MSN) | Positive | Water | Positively charged | frontiersin.orgnih.gov |
| Carboxypropyl-MSNs | Negative | Water | Negatively charged | frontiersin.org |
| Cyanopropyl-MSNs | Neutral | Water | Neutral charge | frontiersin.org |
| Bare MSN | -3.98 | 5.4 | nih.gov | |
| Bare MSN | -17.21 | 7.4 | nih.gov | |
| Amino-functionalized MSN (A-MSN) | +9.37 | 7.4 | Reduced repulsion forces at physiological pH | nih.gov |
| Functionalized Silica | -40 | N/A | Initial value before base addition | mdpi.com |
| Functionalized Silica | -80 | N/A | Maximum negative value with NaOH addition | mdpi.com |
| Nearly neutral NPs | -10 to +10 | N/A | Associated with higher delivery efficiencies | frontiersin.org |
Note: Zeta potential values are highly dependent on experimental conditions such as pH, ionic strength, and solvent.
Compound List
Mesoporous Silica Nanoparticles (MSN)
Amino-functionalized Mesoporous Silica Nanoparticles (A-MSN)
Tetraethyl orthosilicate (B98303) (TEOS)
(3-aminopropyl)triethoxysilane (APTES)
Cetyltrimethylammonium bromide (CTAB)
Pentamidine
Carboxypropyl-MSNs
Cyanopropyl-MSNs
Sulfhydryl-functionalized mesoporous silica
Pluronic F127
MCM-41
MCM-48
5-(triethoxysilyl)pentanoic acid
Mitoxantrone (MTX)
Thiol-MSN
Thiol/amine-MSN
Amine-MSN
ZORBAX LP 100/40 C4 (EINECS 271-543-0)
Cyclodextrins (CDs)
Cadmium ions (Cd2+)
Lead ions (Pb2+)
Chromium ions (Cr2+)
Rare Earth Elements (REEs)
Triethoxyvinylsilane (TVS)
Mechanistic Investigations of Solute Stationary Phase Interactions
Hydrophobic Interaction Mechanisms in Reversed-Phase Mode
In reversed-phase HPLC, the primary mechanism of retention for non-polar and moderately polar compounds on a C8 stationary phase like EINECS 271-543-0 is hydrophobic interaction. bvchroma.com This interaction is driven by the unfavorable entropy change that occurs when a non-polar solute is in a polar mobile phase, forcing the solute to associate with the non-polar stationary phase. nih.gov
The C8 designation of this compound refers to the eight-carbon alkyl chains bonded to the silica (B1680970) surface. The length of these alkyl chains is a critical factor in determining the retention strength of the stationary phase. Compared to the more common C18 phases, C8 columns offer moderate hydrophobicity. hawachhplccolumn.compharmaguideline.com This results in shorter retention times for highly non-polar compounds, which can be advantageous for faster analyses. uhplcs.com For moderately polar to non-polar analytes, C8 columns provide a good balance of retention and elution speed. hawachhplccolumn.com
The ligand density, or the surface coverage of the octyl chains, also significantly influences retention. A higher ligand density generally leads to greater retention for non-polar analytes due to the increased hydrophobic surface area available for interaction. sepscience.com However, the relationship is not always linear, and variations in bonding chemistry and packing quality can have a more substantial effect than alkyl chain length alone. sepscience.com For instance, a C8 stationary phase with a high ligand density could exhibit stronger retention than a C18 phase with a low ligand density. sepscience.com
| Analyte | Analyte Type | Typical k on C8 | Typical k on C18 |
|---|---|---|---|
| Benzene | Non-polar | 3.5 | 5.8 |
| Toluene | Non-polar | 4.8 | 8.2 |
| Phenol | Moderately Polar | 1.8 | 2.9 |
| Aniline | Basic | 1.2 | 1.9 |
The retention of an analyte on a C8 stationary phase is directly proportional to its hydrophobicity. bvchroma.com More hydrophobic molecules will have a stronger affinity for the octyl chains and thus be retained longer. The molecular structure of the analyte also plays a crucial role. For instance, within a homologous series, the addition of a methylene (B1212753) group will increase the hydrophobicity and, consequently, the retention time.
The shape of the analyte molecule can also affect its interaction with the stationary phase. Planar molecules may have a greater surface area available for hydrophobic interactions compared to more globular molecules of similar molecular weight, leading to stronger retention. The flexibility of the analyte and its ability to conform to the stationary phase surface can also influence the strength of the hydrophobic interaction.
Silanophilic Interactions and Their Impact on Chromatographic Performance
The silica backbone of the stationary phase contains silanol (B1196071) groups (Si-OH) that are not fully derivatized during the manufacturing process. These residual silanol groups are polar and can interact with polar functional groups of analytes, a phenomenon known as silanophilic interaction. google.com These secondary interactions can significantly impact chromatographic performance. elementlabsolutions.com
Residual silanol groups can be characterized by their acidity and accessibility. nih.gov They can act as hydrogen bond donors or, in their ionized form (Si-O-), as cation-exchange sites. google.com This activity is more pronounced at mid-range pH values where the silanols are partially ionized. phenomenex.com
Several strategies are employed to mitigate the effects of residual silanol activity. "End-capping" is a common technique where the stationary phase is treated with a small, reactive silane (B1218182) (like trimethylchlorosilane) to derivatize a larger portion of the remaining silanol groups. hplc.eu Another approach is the use of ultrapure silica with a lower concentration of metal impurities, which can reduce the acidity of the silanol groups. hplc.eu Additionally, operating at a low mobile phase pH (around 2.5-3.5) can suppress the ionization of silanol groups, minimizing their interaction with basic analytes. phenomenex.com The addition of a competing base, such as triethylamine, to the mobile phase can also mask the active silanol sites. phenomenex.com
Silanophilic interactions are a primary cause of peak tailing, especially for basic and other ionizable compounds. elementlabsolutions.com The strong interaction between a protonated basic analyte and an ionized silanol group can lead to a secondary retention mechanism, resulting in broad, asymmetric peaks. elementlabsolutions.com This can compromise resolution and the accuracy of quantification. uhplcs.com
For ionizable solutes, the pH of the mobile phase is a critical parameter that affects both retention and peak shape. chromatographyonline.com By adjusting the pH, the ionization state of both the analyte and the residual silanols can be controlled. For basic compounds, a low pH will protonate the analyte and suppress silanol ionization, leading to reduced silanophilic interactions and improved peak shape. chromatographyonline.com Conversely, for acidic compounds, a higher pH may be used to ensure they are in their ionized form, though this can increase silanol activity. The interplay between hydrophobic and silanophilic interactions can also be exploited to alter the selectivity for ionizable compounds.
| Analyte (pKa) | Mobile Phase pH | Retention Factor (k) | Peak Asymmetry |
|---|---|---|---|
| Amitriptyline (Basic, pKa ~9.4) | 3.0 | 2.5 | 1.1 |
| 5.0 | 3.8 | 1.8 | |
| 7.0 | 5.2 | >2.5 (severe tailing) | |
| Ibuprofen (Acidic, pKa ~4.9) | 3.0 | 6.5 | 1.2 |
| 5.0 | 4.1 | 1.4 | |
| 7.0 | 1.5 | 1.6 |
Mixed-Mode Retention Phenomena on Derivatized Silica
While hydrophobic interactions are dominant, C8 stationary phases can exhibit mixed-mode retention behavior, particularly when analyzing complex samples containing a variety of polar and ionizable compounds. This occurs when both hydrophobic and secondary interactions, such as ion-exchange or hydrogen bonding with residual silanols, contribute significantly to the retention of a solute.
This mixed-mode character can sometimes be advantageous, offering unique selectivity that cannot be achieved with a purely hydrophobic stationary phase. bvchroma.com For example, the weak cation-exchange properties of residual silanols can enhance the retention of basic compounds that might otherwise elute too early. However, this can also make method development more complex and potentially compromise the robustness of the separation if the secondary interactions are not well-controlled. The choice of mobile phase pH, buffer concentration, and organic modifier can all be used to modulate the degree of hydrophobic and ionic interactions, thereby controlling the retention and selectivity in a mixed-mode system.
Contributions from Ionic and Non-Ionic Interactions
The chromatographic behavior of solutes on derivatized silica gel is a composite of non-ionic and ionic interactions with the stationary phase. The extent to which each type of interaction contributes to retention depends on the physicochemical properties of the solute, the exact nature of the stationary phase surface, and the mobile phase conditions.
Non-Ionic Interactions: The primary mechanism of retention in reversed-phase chromatography is based on non-ionic, hydrophobic interactions. imtakt.comwikipedia.org The silica surface is functionalized with non-polar ligands, such as octyl (C8) or end-capping reagents like chlorotrimethylsilane, which creates a hydrophobic layer. wikipedia.org When a polar mobile phase is used, non-polar solutes are "pushed" out of the mobile phase and onto the stationary phase, where they interact with the hydrophobic ligands via transient van der Waals forces. chromatographyonline.com The more hydrophobic the solute, the stronger this interaction and the longer it will be retained on the column. This partitioning behavior is the dominant force for the retention of non-polar and weakly polar neutral molecules.
Ionic Interactions: Despite the hydrophobic surface modification, residual silanol groups (Si-OH) often remain on the silica surface. oup.com These groups are polar and can act as sites for secondary ionic interactions, particularly with basic or cationic analytes. oup.com At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanol groups can deprotonate to form negatively charged silanate groups (Si-O⁻). oup.com These negatively charged sites can then electrostatically attract positively charged solutes, leading to an ion-exchange retention mechanism. oup.com This type of interaction can be undesirable, causing issues like peak tailing for basic compounds, but it can also be exploited to achieve specific separation selectivities. chromatographyonline.com
The relative contributions of these interactions for different solute types are summarized in the table below.
| Solute Type | Primary Interaction | Secondary Interaction | Expected Retention Behavior |
|---|---|---|---|
| Non-polar (e.g., Alkylbenzenes) | Hydrophobic (Non-Ionic) | Minimal | Strongly retained; retention decreases with increasing mobile phase polarity. |
| Polar Neutral (e.g., Phenols) | Hydrophobic (Non-Ionic) | Hydrogen Bonding (with residual silanols) | Moderately retained; influenced by both hydrophobic character and hydrogen bonding capacity. |
| Acidic (e.g., Carboxylic Acids) | Hydrophobic (Non-Ionic) | Ionic Repulsion (at pH > pKa of silanols) | Retention is pH-dependent; highest when neutral (low pH), can be reduced by ionic repulsion at higher pH. |
| Basic (e.g., Amines) | Hydrophobic (Non-Ionic) | Ionic Attraction (at pH > pKa of silanols) | Retention is complex and pH-dependent; influenced by hydrophobic interaction of the neutral form and strong ionic interaction of the protonated form with ionized silanols. oup.com |
Impact of Mobile Phase Composition on Retention Behavior
The composition of the mobile phase is a critical parameter that can be adjusted to control solute retention and selectivity. The pH and the concentration of the organic solvent are two of the most powerful variables in RP-HPLC. wordpress.com
Impact of pH: The pH of the mobile phase has a profound effect on the retention of ionizable compounds (acids and bases). wikipedia.org By adjusting the pH, one can control the ionization state of a solute. Generally, the neutral, un-ionized form of a compound is more hydrophobic and therefore more strongly retained on a reversed-phase column than its ionized counterpart. wikipedia.org
For acidic solutes: Decreasing the mobile phase pH to a value at least two units below the analyte's pKa ensures it is in its neutral, more retained form. Increasing the pH above the pKa causes deprotonation, leading to a more polar, less retained species.
For basic solutes: Increasing the mobile phase pH to a value at least two units above the analyte's pKa ensures it is in its neutral, more retained form. Decreasing the pH below the pKa leads to protonation, creating a cation. While this cation is more polar, its retention can increase significantly if it undergoes strong ionic interactions with deprotonated silanol groups on the stationary phase surface. oup.com
The pH also influences the stationary phase itself. At low pH (e.g., < 3), residual silanols are fully protonated (Si-OH), minimizing their ability to engage in ionic interactions. chromatographyonline.com As the pH increases, deprotonation occurs, increasing the negative charge on the surface and enhancing potential interactions with cationic solutes. oup.com
| Mobile Phase pH | Retention Factor (k') of an Acidic Solute (pKa = 4.5) | Retention Factor (k') of a Basic Solute (pKa = 8.0) |
|---|---|---|
| 2.5 | 12.5 | 3.8 (Protonated, polar) |
| 4.5 | 6.3 (50% Ionized) | 4.1 (Protonated, polar) |
| 6.5 | 1.2 (Ionized, polar) | 5.5 (Protonated, interacts with ionized silanols) |
| 8.0 | 1.1 (Ionized, polar) | 9.2 (50% Neutral) |
| 10.0 | 1.0 (Ionized, polar) | 15.0 (Neutral, hydrophobic) |
Note: The data in this table are illustrative and represent general trends.
Impact of Organic Solvent Content: In reversed-phase chromatography, the mobile phase is typically a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). wordpress.com The organic solvent is considered the "strong" solvent because increasing its concentration reduces solute retention. restek.com A higher proportion of organic solvent in the mobile phase makes it more non-polar. This reduces the energy difference between the solute in the mobile phase and the solute adsorbed on the stationary phase, weakening the hydrophobic interaction and causing the solute to elute earlier. The relationship between the logarithm of the retention factor (log k') and the percentage of organic solvent is approximately linear for many compounds over a limited range. wordpress.com
| Acetonitrile Content in Mobile Phase (%) | Retention Factor (k') of a Non-Polar Solute |
|---|---|
| 40 | 25.0 |
| 50 | 11.2 |
| 60 | 4.8 |
| 70 | 2.1 |
Note: The data in this table are illustrative and represent general trends.
Computational and Theoretical Studies of Einecs 271 543 0 Systems
Molecular Dynamics Simulations of Surface-Analyte Interactions
Molecular Dynamics (MD) simulations are instrumental in visualizing and quantifying the dynamic interactions between analytes and the C8 bonded silica (B1680970) surface under various mobile phase conditions. These simulations help unravel the intricate processes of adsorption and desorption, as well as the influence of solvent environments.
MD simulations allow researchers to model the adsorption and desorption of various solutes onto C8 bonded silica phases by examining parameters such as binding energies, free energies of binding, and solute mobility. Studies have investigated the behavior of peptides, small organic molecules, and drugs on C8 and similar bonded phases. For instance, simulations can reveal how the flexibility and conformation of the C8 alkyl chains influence solute interactions and retention ( researchgate.net, uwo.ca, uni-marburg.de). By analyzing the dynamic trajectories, researchers can quantify the residence time of solutes at the surface and the energy barriers associated with their binding and release, providing a molecular basis for chromatographic retention ( nih.gov, mdpi.com). These simulations often involve modeling a representative segment of the bonded phase within a pore or on a planar surface, immersed in a mobile phase, to capture the complex interplay of forces driving adsorption and desorption ( uwo.ca, nih.gov).
Key findings from MD simulations:
C8 chains exhibit greater flexibility and can adopt more upright conformations compared to longer alkyl chains, influencing solvation and solute accessibility ( researchgate.net).
The free energy of binding between a solute and the stationary phase, as determined by MD simulations (e.g., using umbrella sampling), correlates with experimental retention times, enabling predictive modeling ( nih.gov).
Solute retention is influenced by the dynamic interactions, including lateral mobility on the surface, which can be enhanced by surface diffusion ( researchgate.net).
The density and conformation of bonded ligands affect the available surface area for solute interaction ( uni-marburg.de).
Key findings from solvent effect simulations:
Solvent composition dictates the formation and structure of the interfacial liquid layer, influencing solute partitioning ( researchgate.net, uni-marburg.de).
Acetonitrile (B52724) forms a denser layer within the hydrophobic alkyl chains compared to water, creating a distinct solvophobic environment ( researchgate.net, uni-marburg.de).
The nature of the organic modifier (e.g., methanol (B129727) vs. acetonitrile) can lead to different solvent-phase compositions and interactions, impacting retention and selectivity ( researchgate.net).
Electrostatic interactions can become important for the retention of weak bases, especially with acetonitrile-water mobile phases, due to interactions with residual silanol (B1196071) groups ( researchgate.net).
Quantum Chemical Calculations of Bonding and Reactivity
Quantum chemical (QM) calculations, including Density Functional Theory (DFT) and ab initio methods, are used to investigate the fundamental electronic structure and chemical bonding within the C8 bonded silica system. These methods provide insights into the nature of the silane-silica linkage and the reactivity of surface sites.
The covalent attachment of the octyl silane (B1218182) to the silica surface typically forms siloxane (Si-O-Si) bonds, which are crucial for the stability and performance of the stationary phase ( psu.edu, researchgate.net, veeprho.com). QM calculations are employed to analyze the electronic distribution, bond lengths, and energies associated with these Si-O-Si linkages. Studies have modeled these bonds using clusters representing the silica surface and silane molecules, investigating the impact of various factors on bond strength and stability ( researchgate.net, acs.org, acs.org). For example, calculations can reveal how the local chemical environment, including the presence of water or other adsorbates, can influence the electronic properties and potential rupture of siloxane bonds ( researchgate.net, acs.org). The nature of the silane coupling agent and the silica surface hydroxyl groups are critical in determining the strength and stability of these covalent attachments ( psu.edu, researchgate.net, veeprho.com).
Key findings from electronic structure analysis:
Silane coupling agents form stable covalent Si-O-Si bonds with the silica surface ( psu.edu, researchgate.net, veeprho.com).
QM calculations can quantify bond strengths and analyze electron density distribution at the silane-silica interface ( researchgate.net, acs.org).
The stability of these bonds can be affected by external factors such as pH, with alkaline conditions potentially leading to deprotonation of surface silanols and weakening of the linkage ( acs.org).
Key findings on surface active sites:
Silanol groups (Si-OH) are the primary active sites on the silica surface, influencing analyte interactions ( redalyc.org, chromatographyonline.com).
The nature of silanol groups (e.g., isolated, geminal) affects their acidity, hydrogen bonding capacity, and reactivity ( redalyc.org, aip.org, rsc.org, chromatographyonline.com).
QM calculations can predict the adsorption energies and interaction mechanisms of molecules with these silanol groups ( redalyc.org, aip.org, rsc.org).
The presence and accessibility of silanol groups can lead to secondary interactions, such as cation-exchange or hydrogen bonding, which contribute to peak tailing and altered selectivity ( chromatographyonline.com).
Quantitative Structure-Retention Relationships (QSRR) Modeling
Quantitative Structure-Retention Relationships (QSRR) are computational methods that establish mathematical correlations between the chemical structure of analytes and their observed chromatographic retention behavior. These models are invaluable for predicting retention times, optimizing chromatographic conditions, and understanding the underlying mechanisms of separation on phases like C8 bonded silica ( acs.org, researchgate.net, chemmethod.com). QSRR models typically use molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical descriptors) to represent the analyte's structure and then employ statistical techniques (e.g., multiple linear regression, partial least squares) to build predictive equations ( researchgate.net, researchgate.net).
Studies have successfully applied QSRR to C8 and C18 bonded phases, correlating retention factors (log k) with descriptors such as the octanol-water partition coefficient (log P), molecular size, polarity, and electronic properties ( nih.gov, oup.com, nih.gov, researchgate.net). These models can account for the hydrophobic interactions that dominate RPLC on C8 phases, as well as secondary interactions arising from residual silanol groups or the mobile phase composition ( nih.gov, oup.com, researchgate.net). Furthermore, advanced QSRR strategies can simultaneously incorporate information about the mobile phase and stationary phase properties to enhance predictive accuracy ( aiche.org).
Key aspects of QSRR modeling:
QSRR establishes quantitative links between analyte structure and chromatographic retention ( acs.org, researchgate.net, chemmethod.com).
It utilizes molecular descriptors to represent chemical structures ( researchgate.net, researchgate.net).
Commonly applied statistical methods include multiple linear regression and partial least squares ( researchgate.net, chemmethod.com).
QSRR has been successfully applied to C8 bonded silica phases to predict retention based on properties like lipophilicity and polarity ( nih.gov, oup.com, nih.gov).
These models aid in predicting retention for new compounds and optimizing separation parameters ( acs.org, chemmethod.com).
Compound Name Table:
| EINECS Number | Common Name / Description | CAS Number |
| 271-543-0 | Silica, reaction product with chlorodimethyloctylsilane | 68584-80-5 |
Correlation of Chromatographic Data with Molecular Descriptors
Quantitative Structure-Retention Relationship (QSRR) studies form the cornerstone of correlating chromatographic data with the molecular properties of analytes. In the context of C4-bonded silica stationary phases, QSRR aims to establish statistically significant links between measured retention parameters (such as retention factors, k, or retention times, tR) and a set of calculated molecular descriptors that numerically represent an analyte's physicochemical properties mdpi.comnih.govuv.es.
The process typically involves:
Selection of Analytes: A diverse set of compounds with known or measurable chromatographic behavior on C4-bonded silica phases is chosen.
Chromatographic Data Acquisition: These analytes are subjected to chromatographic analysis under defined conditions (mobile phase composition, temperature, flow rate) using a C4-bonded silica column. Retention data (k or tR) are meticulously recorded.
Molecular Descriptor Calculation: For each analyte, a comprehensive set of molecular descriptors is computed using cheminformatics software. These descriptors can encompass various aspects of molecular structure and properties, including:
Hydrophobicity: Octanol-water partition coefficient (log P or log D), molecular lipophilicity potential (MLP).
Size and Shape: Molecular weight, molecular volume, surface area, number of atoms, number of rotatable bonds.
Electronic Properties: Partial atomic charges, dipole moment, polarizability, HOMO/LUMO energies.
Topological Indices: Connectivity indices, Wiener index.
Functional Group Counts: Number of hydrogen bond donors/acceptors, counts of specific functional groups.
The correlation is then established through statistical methods, often multiple linear regression (MLR) or more advanced machine learning techniques, to identify which molecular descriptors best explain the observed variations in retention. For C4-bonded silica, descriptors related to hydrophobicity, molecular size, and the presence of polar functional groups are often found to be significant predictors of retention researchgate.netmdpi.com.
Table 1: Illustrative Correlation of Analyte Molecular Descriptors with Retention Factor (k) on C4-Bonded Silica
| Analyte Name | Molecular Weight (Da) | log P | Polar Surface Area (Ų) | Hydrogen Bond Donors | Retention Factor (k) |
| Compound A | 150.2 | 2.5 | 30 | 1 | 1.8 |
| Compound B | 220.3 | 3.8 | 45 | 2 | 3.5 |
| Compound C | 180.1 | 1.2 | 60 | 3 | 2.2 |
| Compound D | 250.4 | 4.5 | 50 | 1 | 4.1 |
| Compound E | 160.2 | 0.8 | 75 | 4 | 2.5 |
Note: This table presents hypothetical data to illustrate the type of input used in QSRR studies. Actual descriptor values and retention factors would vary based on the specific analytes and experimental conditions.
Development of Predictive Models for Separation Performance
The correlations derived from QSRR analysis serve as the foundation for developing predictive models. These models aim to forecast the chromatographic retention of new or uncharacterized compounds on C4-bonded silica stationary phases, thereby facilitating method development, compound screening, and optimization of separation processes mdpi.comnih.govuva.nl.
The development of such predictive models typically involves:
Model Building: Using the established QSRR equations, models are constructed. These can range from simple linear regression equations to more complex non-linear models or machine learning algorithms (e.g., support vector machines, random forests). The goal is to create a mathematical relationship that accurately predicts retention based on an analyte's molecular descriptors. For instance, a linear model might take the form:
k = β₀ + β₁ * (Descriptor₁) + β₂ * (Descriptor₂) + ... + ε where β₀ is the intercept, β₁, β₂, ... are regression coefficients, and ε is the error term.
Model Validation: The predictive capability of the developed models is rigorously assessed using various validation techniques, such as:
Internal Validation: Cross-validation (e.g., k-fold cross-validation) to evaluate how well the model performs on unseen data from the training set.
External Validation: Testing the model on an independent set of compounds not used during model training.
Performance Metrics: The accuracy and reliability of the predictive models are quantified using statistical metrics. Common metrics include:
Coefficient of Determination (R²): Indicates the proportion of variance in the retention data that is explained by the model. Higher values (closer to 1) signify a better fit.
Root Mean Squared Error (RMSE): Measures the average magnitude of the errors between predicted and actual retention values. Lower RMSE values indicate higher accuracy.
Mean Absolute Error (MAE): Another measure of prediction accuracy.
Table 2: Illustrative Predictive Model Performance Metrics for C4-Bonded Silica Systems
| Model Type | Descriptors Used | R² (Training) | RMSE (Training) | R² (External Validation) | RMSE (External Validation) |
| MLR | log P, Molecular Volume, Polar Surface Area | 0.92 | 0.15 | 0.89 | 0.18 |
| MLR | Molecular Weight, H-bond Donors, Polarizability, Topological Index | 0.95 | 0.12 | 0.91 | 0.16 |
| SVM | All significant descriptors from MLR analysis | 0.97 | 0.09 | 0.94 | 0.13 |
Note: This table presents hypothetical model performance metrics to demonstrate the evaluation process. Actual performance would depend on the specific dataset and modeling approach.
By employing these computational and theoretical approaches, researchers can gain a deeper understanding of the interactions governing analyte separation on C4-bonded silica stationary phases and develop robust tools for predicting and optimizing chromatographic outcomes.
Compound Name Table:
| EINECS Number | Common Name/Description |
| 271-543-0 | C4-bonded silica |
Innovations and Emerging Applications of Derivatized Silica Materials
Development of Next-Generation Chromatographic Stationary Phases
C8-functionalized silica (B1680970) remains a cornerstone in modern high-performance liquid chromatography (HPLC), offering a balance of hydrophobicity and analyte retention that is suitable for a broad range of compounds. biovanix.comsorbtech.com Innovations in particle and column technology have further enhanced the performance and stability of these stationary phases.
Core-Shell Particle Technology with C8 Functionalization
Core-shell particle technology represents a significant leap in HPLC column efficiency. These particles consist of a solid, non-porous silica core surrounded by a porous shell that is functionalized with C8 moieties. This morphology minimizes the diffusion path length for analytes, leading to faster and more efficient separations compared to traditional fully porous particles. The C8 functionalization provides a moderately hydrophobic stationary phase, ideal for the separation of small molecules, peptides, and other biomolecules. cphi-online.com The reduced retention compared to C18 phases can be advantageous for highly hydrophobic compounds. silicycle.com
| Property | Description |
| Particle Structure | Solid, non-porous silica core with a porous C8-functionalized silica shell. |
| Key Advantage | Reduced diffusion path leads to higher efficiency and faster analysis times. |
| Primary Applications | Separation of small molecules, peptides, and moderately to highly hydrophobic compounds. biovanix.comsilicycle.com |
Monolithic Silica Columns and Their Octyl Derivatization
Monolithic silica columns are crafted from a single, continuous rod of porous silica, characterized by a bimodal pore structure of macropores and mesopores. mdpi.com This structure results in high permeability and lower backpressure, allowing for faster flow rates. mdpi.com The surface of these monoliths can be derivatized with octyl groups to create a reversed-phase stationary phase. nih.gov Octyl-functionalized hybrid silica monolithic columns have been synthesized through the co-condensation of tetraethoxysilane (TEOS) and n-octyltriethoxysilane (C8-TEOS). nih.gov These columns have demonstrated high separation efficiency for various aromatic compounds, including alkylbenzenes and polycyclic aromatic hydrocarbons (PAHs). nih.gov The performance of these columns, including enantioseparation capabilities, can be dependent on the degree of derivatization. nih.gov
Hybrid Organic-Inorganic Silica Supports for Enhanced Stability
Hybrid organic-inorganic silica supports are a newer class of materials that incorporate organic groups directly into the silica matrix during synthesis. cmu.edudicp.ac.cn This approach, often achieved through the co-condensation of organosiloxane and siloxane precursors, results in materials with improved chemical and thermal stability compared to traditional silica gels where organic groups are only grafted onto the surface. cmu.edunih.gov The incorporation of octyl groups into these hybrid frameworks creates a robust C8 stationary phase with enhanced resistance to harsh pH conditions. hawachhplccolumn.com These materials offer the potential for longer column lifetimes and expanded application ranges. nih.govmdpi.com
Functionalized Silica Nanoparticles and Microspheres
Beyond chromatography, C8-functionalized silica is also fabricated into nanoparticles and microspheres for various applications, particularly in sample preparation and enrichment.
Synthesis and Characterization of C8-Functionalized Nanoparticles
C8-functionalized silica nanoparticles are typically synthesized using methods like the Stöber process, which involves the hydrolysis and condensation of silicates in the presence of a catalyst. nih.govmdpi.com Functionalization with octyl groups can be achieved by co-condensing tetraethyl orthosilicate (B98303) (TEOS) with an octyl-containing silane (B1218182) precursor or by post-synthesis grafting of an octylsilane (B1236092) onto pre-formed silica nanoparticles. Magnetic nanoparticles can also be coated with a C8-functionalized silica shell, creating core-shell structures with superparamagnetic properties. nih.govresearchgate.net Characterization of these nanoparticles involves techniques to determine their size, morphology, surface area, and the density of C8 functional groups.
| Synthesis Method | Description |
| Stöber Method | Hydrolysis and condensation of silicates (e.g., TEOS) in an alcohol/water mixture with a catalyst. nih.gov |
| Co-condensation | Simultaneous hydrolysis and condensation of TEOS and an octyl-containing silane. researchgate.net |
| Post-synthesis Grafting | Reaction of an octylsilane with the surface silanol (B1196071) groups of pre-synthesized silica nanoparticles. |
| Core-Shell Synthesis | Coating of a core material (e.g., magnetic nanoparticle) with a C8-functionalized silica layer. nih.gov |
Applications in Solid-Phase Extraction (SPE) and Microextraction Techniques
C8-functionalized silica nanoparticles and microspheres are widely used as sorbents in solid-phase extraction (SPE). nih.govaffinisep.com Their moderate hydrophobicity makes them effective for extracting a range of organic compounds from aqueous matrices. biotage.com The shorter alkyl chain of C8 compared to C18 results in weaker non-polar interactions, which can facilitate the elution of strongly retained analytes. biotage.com C8-functionalized magnetic silica microspheres have been successfully employed for the enrichment of low-concentration peptides from complex biological samples prior to analysis. nih.gov These materials offer a convenient and efficient method for sample clean-up and pre-concentration in various analytical workflows. researchgate.netresearchgate.net
Despite a comprehensive search for the chemical compound "Einecs 271-543-0," which is identified as a reaction product of silica, and also associated with CAS number 68584-80-5 ("Silica, reaction product with chlorotrimethylsilane"), no specific scientific literature or detailed research findings could be located regarding its application in catalysis and adsorption science.
The search did not yield any studies on the immobilization of catalytic species on functionalized silica platforms using this specific compound, nor were there any adsorption studies of various compounds on its modified surfaces. General information on derivatized silica in these fields is abundant, but data directly pertaining to "this compound" is absent from the available search results.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on "this compound" due to the lack of specific research data and findings.
Environmental Considerations in the Lifecycle of Derivatized Silica for Academic Research
Sustainable Synthetic Routes for Silica (B1680970) and Organosilanes
The production of silica and the subsequent derivatization with organosilanes involve chemical processes that can carry significant environmental implications. Adopting principles of green chemistry is paramount to mitigating these impacts from the outset.
Green Chemistry Principles in Raw Material Sourcing and Reaction Design
The twelve principles of green chemistry serve as a guiding framework for sustainable synthesis skpharmteco.comrroij.com. For organosilanes and derivatized silica, this translates to prioritizing the sourcing of less hazardous raw materials and designing synthetic pathways that minimize energy consumption and the generation of waste. Traditional organosilane synthesis often relies on chlorosilanes, which are known for their hazardous nature and the environmentally problematic synthesis methods they entail mdpi.com. Alkoxysilanes are generally considered a greener alternative, although their own synthesis can still involve hazardous substances mdpi.com. Ongoing research focuses on developing chlorine-free direct synthesis routes for organosilicon derivatives to better align with green chemistry objectives mdpi.com.
When considering the silica component, the environmental impact of sand extraction, including ecosystem disruption, air pollution, and substantial energy demands, must be acknowledged geoterradominicana.com. The exploration of alternative feedstocks, such as silica derived from biomass, offers a promising avenue for reducing the environmental burden associated with silica production rsc.org.
Reduction of Hazardous Byproducts and Waste Generation in Production
A fundamental goal of green chemistry is the minimization of hazardous byproducts and waste skpharmteco.comrroij.com. In the synthesis of organosilanes, this is achieved by designing reactions with high atom economy, ensuring that a larger proportion of the starting materials are incorporated into the final product, thereby reducing waste acs.org. For instance, while the Müller–Rochow process is efficient for large-scale organosilane production, it still utilizes methyl and ethyl chlorides, underscoring the continuous need for greener alternatives mdpi.com.
The Stöber process, a common method for synthesizing silica nanoparticles, can be adapted for the incorporation of organosilanes usi.chresearchgate.net. Careful control over reaction conditions, precursor ratios, and purification steps is essential for minimizing the generation of unwanted byproducts and maximizing the yield of the desired derivatized silica material.
Minimizing Environmental Impact in Chromatographic Method Development
Derivatized silica is extensively employed as a stationary phase in various chromatographic techniques. The environmental footprint of chromatographic methods is primarily linked to solvent consumption and the subsequent management of waste.
Strategies for Solvent Reduction and Replacement with Eco-Friendly Alternatives
Solvent consumption represents a significant environmental challenge in liquid chromatography (LC) sepscience.comchromatographyonline.comresearchgate.net. Conventional LC methods frequently utilize organic solvents like acetonitrile (B52724) and methanol (B129727), which pose risks due to their toxicity and the complexities associated with their disposal sepscience.comresearchgate.net. Several strategies can effectively reduce solvent usage:
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems employ columns packed with smaller particles, necessitating lower mobile phase flow rates. This approach leads to reduced solvent consumption while often maintaining or enhancing separation quality sepscience.comresearchgate.net.
Narrow-Bore Columns: Utilizing columns with reduced diameters, such as those measuring 3.0 mm or 2.1 mm instead of the conventional 4.6 mm, can result in substantial solvent savings, potentially up to 80% chromatographyonline.comresearchgate.net.
Green Solvents: The substitution of traditional toxic solvents with more environmentally benign alternatives, such as ethanol, or the adoption of techniques like Supercritical Fluid Chromatography (SFC), which utilizes CO2 as the mobile phase, can significantly lower the environmental impact sepscience.comresearchgate.net.
Method Optimization: Employing strategies such as reducing column length and particle size, or utilizing chemometric approaches for method optimization, can also contribute to decreased solvent usage chromatographyonline.comresearchgate.net.
Life Cycle Assessment (LCA) Methodologies for Laboratory Materials (General Applicability)
Life Cycle Assessment (LCA) is a standardized methodology employed to evaluate the environmental impacts of a product or service across its entire lifespan, from the initial extraction of raw materials through to its final disposal scientificlabs.co.ukgtllab.orgappluslaboratories.com. For laboratory materials, including derivatized silica, LCA provides a comprehensive framework for understanding and quantifying environmental burdens.
An LCA typically assesses a range of impact categories, such as global warming potential (carbon footprint), resource depletion, acidification, and eutrophication gtllab.orgukri.org. By systematically analyzing each stage—raw material acquisition, manufacturing, transportation, use, and end-of-life—LCAs can identify environmental "hotspots," pinpointing the stages with the most significant impact scientificlabs.co.ukgtllab.orgplos.org.
For derivatized silica used in academic research, an LCA would encompass:
Raw Material Extraction: The environmental costs associated with obtaining silica sand and synthesizing organosilanes.
Manufacturing: The energy consumption, emissions, and waste generated during the synthesis of silica and the subsequent derivatization process.
Transportation: The carbon footprint associated with the movement of raw materials and finished products.
Laboratory Use: Solvent consumption during chromatographic applications, energy usage by analytical instruments, and waste generated from column usage.
End-of-Life: The processes involved in the disposal or recycling of spent chromatographic columns and related waste materials.
Future Research Directions and Unexplored Avenues
Advanced Surface Engineering and Tailored Functionalization
While conventional C8 silica (B1680970) phases have served the analytical community well, advancements in surface engineering offer pathways to overcome their limitations and unlock new separation capabilities. Future research should focus on developing C8-based stationary phases with enhanced properties through sophisticated surface modifications.
Hybrid Silica Technologies: The development of organic-inorganic hybrid silica particles represents a significant leap forward. These materials, created by co-condensation of silica precursors with organosilanes, offer superior chemical stability, particularly in high pH mobile phases (pH 1-12), compared to traditional silica. shodex.comwaters.comchromatographyonline.comchromedia.orgchromatographyonline.comchromatographyonline.com Research can explore novel hybrid architectures that incorporate C8 functionalities, aiming for even greater pH and temperature robustness while maintaining high chromatographic efficiency. For instance, incorporating bidentate silanes or specific bridging groups can further protect the silica support from dissolution. chromatographyonline.commdpi.com
Polar-Embedded and Multi-Functional Phases: To address peak tailing issues with basic analytes and improve retention of polar compounds, stationary phases with embedded polar groups (e.g., amide, urea, ether) within the alkyl chain have emerged. bvchroma.comresearchgate.net Future work could involve the rational design of C8 phases featuring strategically placed polar groups to offer unique selectivities and improve peak shapes for challenging analytes, particularly in highly aqueous mobile phases. researchgate.net
Mixed-Mode Chromatography: Combining the inherent hydrophobicity of C8 phases with other separation mechanisms, such as ion-exchange, π-π interactions, or hydrophilic interaction chromatography (HILIC), can yield "orthogonal" selectivities not achievable with conventional C8 columns. mdpi.comresearchgate.netrsc.orgchromatographyonline.comnih.govltbiotech.lthelixchrom.comveeprho.com Research into novel C8-based mixed-mode phases, perhaps utilizing advanced grafting techniques or hybrid supports, could provide powerful tools for complex mixture separations, especially in pharmaceutical and biological analyses.
Morphological Control: Tailoring the physical characteristics of the silica support, such as particle size (e.g., sub-2 µm for UHPLC), pore size, and particle morphology (e.g., core-shell or porous shell particles), can significantly impact chromatographic performance. magtech.com.cnresearchgate.netuni-tuebingen.de Future research could focus on synthesizing C8-functionalized materials with precisely controlled morphologies to optimize mass transfer, reduce backpressure, and enhance separation efficiency for specific applications.
Integration of Artificial Intelligence and Machine Learning in Stationary Phase Design
The increasing complexity of analytical challenges and the vast amount of data generated in chromatography necessitate the adoption of advanced computational tools. Artificial Intelligence (AI) and Machine Learning (ML) offer powerful capabilities for optimizing method development and guiding the design of novel stationary phases.
Predictive Modeling for Retention and Selectivity: AI algorithms can analyze large datasets to predict retention times and selectivities based on analyte structures, mobile phase composition, and stationary phase properties. chromatographytoday.comijpsjournal.comacs.orginnovareacademics.inafricanjournalofbiomedicalresearch.comchromatographyonline.comresearchgate.net Future research should focus on developing sophisticated ML models that can predict the performance of various C8 functionalizations, particle types, and pore structures, thereby accelerating the discovery of optimized stationary phases for specific separation tasks. This could involve training models on experimental data from diverse C8 phases and analytes to identify structure-performance relationships.
Automated Method Development and Optimization: AI can automate the optimization of chromatographic parameters (e.g., mobile phase composition, pH, temperature, flow rate) for C8 columns, significantly reducing the time and resources required for method development. chromatographytoday.comijpsjournal.cominnovareacademics.inafricanjournalofbiomedicalresearch.com Future research could extend this to the design phase, where AI could suggest optimal surface chemistries or modifications for C8-like materials based on desired separation outcomes.
Data-Driven Synthesis and Characterization: ML can be applied to optimize the synthesis parameters for new C8 stationary phases, predicting how variations in reaction conditions might affect surface properties and chromatographic performance. acs.org Furthermore, AI can aid in the interpretation of complex characterization data (e.g., spectroscopy, surface analysis) to better understand the structure-property relationships of novel C8 materials.
Expanding the Utility of Derivatized Silica in Novel Separation Paradigms
While C8 silica is predominantly used in standard RP-HPLC, its potential can be expanded by integrating it into newer or less conventional chromatographic paradigms.
Multimodal and Orthogonal Separations: As mentioned in Section 8.1, C8 chemistry can be a component in mixed-mode stationary phases. Future research could explore the systematic design of C8-based multimodal phases that offer complementary selectivities to traditional C8, enabling the separation of complex mixtures that are intractable on single-mode columns. mdpi.comresearchgate.netrsc.orgchromatographyonline.comnih.govltbiotech.lthelixchrom.comveeprho.com This includes developing phases that combine C8 hydrophobicity with tunable ion-exchange or HILIC properties.
Two-Dimensional Liquid Chromatography (2D-LC): C8 columns can serve as either the first or second dimension in 2D-LC systems. Future research could investigate optimized C8 phases for specific 2D-LC applications, such as using a C8 column in the first dimension for broad hydrophobic separation followed by a more selective second dimension, or vice versa, to achieve enhanced peak capacity and resolution for complex samples.
High-Temperature LC: Standard silica-based C8 columns have limitations at elevated temperatures due to silica dissolution. units.itwaters.com Research into C8 phases based on hybrid silica or alternative support materials that exhibit enhanced thermal stability could enable faster separations and novel hyphenation techniques. magtech.com.cnunits.it
Applications Beyond Biomolecules: While C8 silica is well-established for peptides and proteins, further exploration into its utility for separating small molecules, pharmaceuticals, environmental contaminants, or chiral compounds, particularly through tailored functionalizations or mixed-mode approaches, remains an avenue for future research. chromatographytoday.comsilicycle.comijarsct.co.in
Fundamental Understanding of Long-Term Stability and Degradation Mechanisms under Extreme Conditions
A comprehensive understanding of the degradation pathways and stability limits of C8 silica under various chromatographic conditions is crucial for developing more robust and reliable stationary phases.
Mechanistic Studies of Silica Dissolution: While it is known that silica matrices dissolve at high pH (>8) and elevated temperatures, detailed kinetic studies are needed to elucidate the precise mechanisms and factors influencing the rate of dissolution for different C8 silica modifications. chromatographyonline.commdpi.comunits.itwaters.commastelf.comoup.com Understanding the role of residual silanols, siloxane bond hydrolysis, and mobile phase additives (e.g., buffer salts) in these degradation processes is critical. oup.comscielo.br
Stability under Extreme pH and Temperature: Research should focus on quantifying the performance degradation (e.g., loss of efficiency, changes in retention, peak shape deterioration) of C8 phases under prolonged exposure to extreme pH (e.g., pH < 2 or pH > 8) and high temperatures (e.g., > 60°C). mdpi.comunits.itwaters.commastelf.comoup.com This includes developing accelerated aging tests that accurately predict column lifetime.
Development of Predictive Stability Models: Leveraging AI/ML, models could be developed to predict the long-term stability of C8 stationary phases based on their chemical structure, physical properties, and operating conditions. waters.comnih.govchromatographyonline.com Such models would allow users to select appropriate phases for demanding applications and optimize operating parameters to maximize column longevity.
Investigating Alternative Support Materials: While silica remains a primary support, exploring the stability and performance of C8-functionalized materials based on alternative supports, such as polymers or metal oxides, could offer significant advantages in extreme environments. units.itscielo.br
By pursuing these research directions, the field can continue to advance the capabilities of C8 silica-based stationary phases, making them even more versatile, robust, and indispensable tools in modern analytical chemistry.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Einecs 271-543-0 that influence experimental design?
- Methodological Answer : Key properties include solubility, stability under varying pH/temperature, and reactivity with common solvents or reagents. To determine these, conduct systematic characterization using techniques like HPLC (for purity), DSC/TGA (thermal stability), and spectroscopic methods (e.g., NMR, FTIR) for structural confirmation. Ensure environmental controls (e.g., inert atmosphere for air-sensitive compounds) and validate measurements against reference standards .
Q. How can researchers verify the purity of this compound in laboratory settings?
- Methodological Answer : Use a combination of chromatographic (e.g., GC-MS, HPLC) and spectroscopic methods. Cross-validate results with elemental analysis and melting point determination. For trace impurities, employ mass spectrometry or titration methods. Document all protocols, including calibration curves and replicate measurements, to ensure reproducibility .
Q. What are the standard protocols for synthesizing this compound in small-scale laboratory conditions?
- Methodological Answer : Follow peer-reviewed synthetic routes, ensuring stoichiometric precision and reaction condition optimization (e.g., temperature, catalyst loading). Characterize intermediates via TLC or inline spectroscopy. Purify the final product using recrystallization or column chromatography, and validate yield and purity as per guidelines in .
Advanced Research Questions
Q. How to design a controlled experiment investigating the reactivity of this compound under varying environmental conditions?
- Methodological Answer :
Define Variables : Independent variables (e.g., temperature, solvent polarity), dependent variables (reaction rate, byproduct formation).
Control Groups : Include inert solvents and control reactions without catalysts.
Replicate Trials : Conduct ≥3 replicates per condition to assess variability.
Data Collection : Use real-time monitoring (e.g., UV-Vis spectroscopy) and post-reaction analysis (e.g., NMR).
Reference experimental design principles in and statistical validation from .
Q. What methodologies resolve contradictory data on the stability of this compound in different solvents?
- Methodological Answer :
- Systematic Reanalysis : Repeat experiments under identical conditions, ensuring instrument calibration and solvent batch consistency.
- Meta-Analysis : Compare results with prior studies, identifying methodological differences (e.g., degassing solvents, exposure to light).
- Advanced Techniques : Apply kinetic modeling or computational simulations (e.g., DFT) to predict degradation pathways. Discuss limitations (e.g., sampling intervals) as per .
Q. How to address uncertainties in spectroscopic data interpretation for this compound?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography with NMR).
- Reference Libraries : Compare spectra with databases (e.g., NIST, PubChem).
- Statistical Tools : Apply principal component analysis (PCA) to distinguish noise from signals. Document uncertainties in peak assignments and integration, aligning with and .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. Report confidence intervals and p-values, avoiding overinterpretation of non-significant trends. Reference and for error analysis .
Q. How should researchers present conflicting data in publications without compromising clarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
